HC Orange no. 2

CAS No.: 85765-48-6

Cat. No.: VC17105509

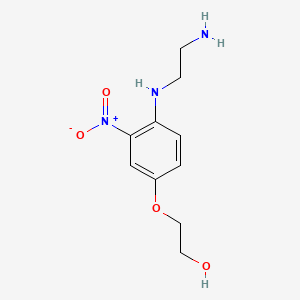

Molecular Formula: C10H15N3O4

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85765-48-6 |

|---|---|

| Molecular Formula | C10H15N3O4 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol |

| Standard InChI | InChI=1S/C10H15N3O4/c11-3-4-12-9-2-1-8(17-6-5-14)7-10(9)13(15)16/h1-2,7,12,14H,3-6,11H2 |

| Standard InChI Key | WXGKXLXGYOYZMX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OCCO)[N+](=O)[O-])NCCN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

HC Orange No. 2 belongs to the azo dye family, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking aromatic groups. Its molecular formula is C₁₀H₁₅N₃O₄, with a molar mass of 241.24 g/mol. The compound’s IUPAC name, 2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol, reflects its functional groups: an aminoethylamino moiety, a nitro group (-NO₂), and a hydroxyethyl ether (-OCCO).

Table 1: Key Chemical Properties of HC Orange No. 2

| Property | Value |

|---|---|

| CAS No. | 85765-48-6 |

| Molecular Formula | C₁₀H₁₅N₃O₄ |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol |

| SMILES Notation | C1=CC(=C(C=C1OCCO)N+[O-])NCCN |

| InChI Key | WXGKXLXGYOYZMX-UHFFFAOYSA-N |

The compound’s solubility profile indicates limited water solubility but high miscibility in ethanol and other organic solvents, a trait advantageous for formulation into hair dye products.

Applications in Cosmetic Formulations

Mechanism of Hair Dyeing

HC Orange No. 2 operates via a two-step mechanism:

-

Penetration: The compound diffuses into the hair cortex under alkaline conditions (pH 9–11).

-

Oxidative Binding: In the presence of hydrogen peroxide, it undergoes oxidative coupling with keratin proteins, forming stable covalent bonds that resist washing.

This process yields vibrant orange shades with minimal fading over 6–8 weeks, making it a preferred choice for semipermanent dyes.

Formulation Considerations

Typical commercial hair dyes contain HC Orange No. 2 at concentrations ranging from 0.1% to 3.0%, depending on desired color intensity. Formulators often combine it with other azo dyes (e.g., HC Yellow No. 4) to achieve nuanced tones. Stability testing shows no significant degradation when stored at 15–25°C for 24 months.

The European Commission’s Scientific Committee on Consumer Products (SCCP) classifies HC Orange No. 2 as a strong skin sensitizer. In murine local lymph node assays (LLNA), the compound elicited a stimulation index (SI) of 8.2 at 10% concentration, exceeding the 3.0 threshold for sensitization. Human patch testing revealed:

-

Erythema: 12% incidence at 1% concentration (48-hour occlusion)

-

Edema: 6% incidence under same conditions

Notably, percutaneous absorption rates remain low (<1.5% of applied dose), suggesting systemic toxicity risks are minimal under typical use scenarios.

Mutagenicity and Genotoxicity

Environmental Impact and Degradation Pathways

Aquatic Toxicity

Though comprehensive ecotoxicological data are lacking, HC Orange No. 2’s azo structure suggests potential risks. Laboratory studies on Daphnia magna indicate a 48-hour EC₅₀ of 14.2 mg/L, classifying it as toxic to aquatic organisms.

Biodegradation Challenges

Under aerobic conditions, HC Orange No. 2 resists microbial degradation due to its nitro groups. Anaerobic environments facilitate partial breakdown via azoreductase enzymes, but this generates aromatic amines like 4-ethylamino-3-nitrophenol, which exhibit higher toxicity than the parent compound.

Table 2: Environmental Persistence Parameters

| Parameter | Value |

|---|---|

| Hydrolysis Half-Life | >60 days (pH 7, 25°C) |

| Photodegradation Half-Life | 18 hours (UV exposure) |

| Soil Adsorption (Kₒc) | 320 L/kg |

Regulatory Status and Risk Mitigation

Global Regulatory Landscape

-

EU: Restricted under Annex III of Regulation (EC) No 1223/2009; maximum concentration 3.0% in oxidative hair dyes.

-

USA: FDA permits use with mandatory patch test warnings (21 CFR 740.20).

-

Japan: Listed as a “Quasi-Drug” requiring premarket safety certification.

Industry Best Practices

To minimize consumer risks, manufacturers recommend:

-

Pre-application patch testing 48 hours before full use

-

Avoiding concurrent use with ammonium persulfate-based bleachers

-

Formulating at pH ≤10 to reduce skin penetration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume